Myrciacitrin IV
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Overview
Description
Myrciacitrin IV is a flavanone glycoside that is (2S)-flavanone substituted by hydroxy groups at positions 5, 2' and 5', methyl groups at positions 6 and 8 and a (6''-O-p-coumaroyl)-beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against aldose reductase. It has a role as a metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a beta-D-glucoside, a flavanone glycoside, a monosaccharide derivative, a trihydroxyflavanone and a cinnamate ester. It derives from a trans-4-coumaric acid.
Scientific Research Applications
Aldose Reductase Inhibition
Myrciacitrin IV, a flavanone glucoside, has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Studies have isolated this compound from the leaves of the Brazilian Myrcia multiflora and demonstrated its effectiveness in inhibiting this enzyme, suggesting potential applications in managing diabetes-related issues (Matsuda, Nishida, & Yoshikawa, 2002); (Yoshikawa, Shimada, Nishida, Li, Toguchida, Yamahara, & Matsuda, 1998).
Anti-Inflammatory and Antioxidant Properties
Quercitrin, a compound structurally related to myricitrin (which includes this compound), exhibits significant anti-inflammatory and antioxidant properties. This has been particularly noted in experimental models of colitis, where quercitrin demonstrated an ability to reduce inflammation and oxidative stress in affected tissues, thereby aiding in the recovery of the inflamed mucosa (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004); (Sánchez de Medina, Vera, Gálvez, & Zarzuelo, 2002).
Anticancer Activity
Myricetin and myricitrin, which are closely related to myrciacitrin, have shown potential in inhibiting cancer cell proliferation. Research indicates that these compounds, particularly in combination, can inhibit the growth of prostate cancer cells and induce apoptosis, suggesting a role in cancer treatment (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).
Diabetic Nephropathy Treatment
In a study exploring the therapeutic potential of myricitrin against diabetic nephropathy, myricitrin exhibited hypoglycemic effects and attenuated high glucose-induced toxicity. This suggests its utility in managing diabetic complications, especially diabetic nephropathy (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).
Hepatoprotective Effects
Myricitrin has demonstrated hepatoprotective effects in various studies. It has shown significant efficacy in reducing liver damage caused by toxins like carbon tetrachloride, suggesting its application in treating liver diseases (Domitrović, Rashed, Cvijanović, Vladimir-knežević, Škoda, & Višnić, 2015).
Antioxidant and Anti-Inflammatory Effects in Liver Toxicity
Quercitrin, similar to myrciacitrin, has shown efficacy in attenuating liver damage induced by acetaminophen in both cell and animal models. Its action involves enhancing the expression of antioxidant genes and suppressing inflammation, indicating its potential role in mitigating liver toxicity (Truong, Ko, Jun, & Jeong, 2016).
Antidiabetic and Antioxidant Effects
Quercitrin, through its antioxidant activity, has shown potential in improving the antioxidant status in diabetic rat tissues, indicating a role in managing oxidative stress associated with diabetes (Babujanarthanam, Kavitha, Rao, & Pandian, 2011).
Properties
Molecular Formula |
C32H32O13 |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H32O13/c1-14-26(38)25-21(36)12-22(19-11-18(34)8-9-20(19)35)43-31(25)15(2)30(14)45-32-29(41)28(40)27(39)23(44-32)13-42-24(37)10-5-16-3-6-17(33)7-4-16/h3-11,22-23,27-29,32-35,38-41H,12-13H2,1-2H3/b10-5+/t22-,23+,27+,28-,29+,32-/m0/s1 |
InChI Key |
VPHZQTMMIZNNMH-DHVWHUDASA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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